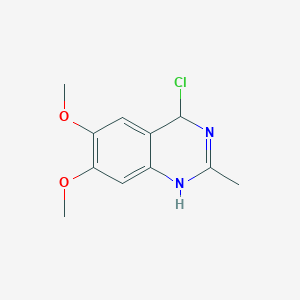

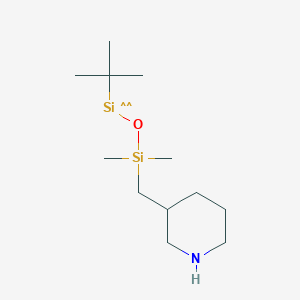

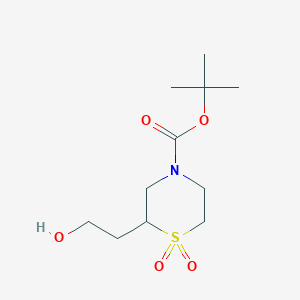

![molecular formula C17H32N2O3 B1409538 trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS No. 1849424-24-3](/img/structure/B1409538.png)

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could involve the use of tetrahydropyran derivatives, which are commonly used in organic synthesis . Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, a cyclohexyl ring, and a carbamic acid tert-butyl ester group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include the reaction of alcohols with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . This reaction is followed by acid-catalyzed hydrolysis to restore the alcohol .Aplicaciones Científicas De Investigación

Pharmacological Studies

- Research on the pharmacological aspects of esters of trans and cis isomers of secondary y-amino alcohols of the tetrahydropyran series, including those with anesthetic properties, has been conducted. This involves synthesizing esters by varying the acid residue and aminomethyl side group, with a focus on their structure and stereochemistry (Golovin et al., 1976).

Biotransformation Studies

- Investigations into the effect of the N-protecting group on the biotransformation of β-amino nitriles to corresponding β-amino amides and acids have been conducted. This includes studying the bioconversion of cyclohexyl carbamic acid tert-butyl ester derivatives (Preiml et al., 2004).

Conformational and Structural Analysis

- Ab initio studies have been carried out on models of 1,2-cis-and 1,2-trans-cyclic carbamates of glucopyranosyl amine, including 2-amino-cyclohexanol and 2-amino-3-hydroxy-tetrahydropyrane. These studies aim to model the energy differences between trans- and cis-1,2-cyclic carbamates of gluco- and xylopyranosyl amine (Paizs et al., 1997).

Chemical Synthesis and Characterization

- Research on the synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane Carboxylic Acid, including the study of hydrogenation conditions and isomerization reactions, has been conducted to achieve high purity of the compound (Zhang Ming-yu, 2012).

Crystallography and Physical Properties

- Studies on (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have been carried out, including its synthesis, characterization (FT-NMR, FT-IR spectroscopy), and single crystal X-ray diffraction studies. These studies offer insights into the molecule's conformation and crystal packing interactions (Kant et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVUFOZRWNJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

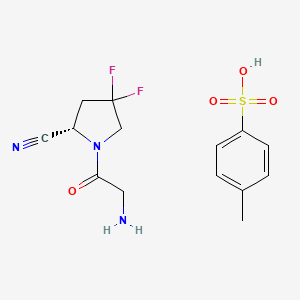

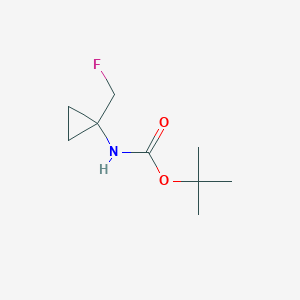

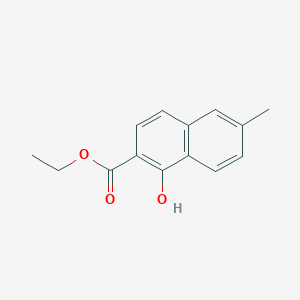

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)